2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE
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Overview
Description
2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which contribute to its unique chemical properties. Imidazo[1,2-a]pyrazines are known for their wide range of applications in medicinal chemistry and material science due to their structural versatility and biological activity.
Preparation Methods
The synthesis of 2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-bromobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the imidazo[1,2-a]pyrazine core.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and fluorine substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a valuable building block for the synthesis of complex heterocyclic molecules and functional materials.
Biology: It exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents. They are also known for their biological activity and applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and exhibit different chemical and biological properties.
Imidazo[1,2-a]pyrazines with different substituents: Variations in the substituents on the phenyl rings can lead to differences in reactivity, biological activity, and applications.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which confer distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-7-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3O/c19-13-3-1-12(2-4-13)16-11-22-9-10-23(18(24)17(22)21-16)15-7-5-14(20)6-8-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFKVWFWVFEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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